molecular formula C6H5BrN2O2 B1267849 2-Bromo-4-methyl-5-nitropyridine CAS No. 23056-47-5

2-Bromo-4-methyl-5-nitropyridine

Cat. No. B1267849
CAS RN: 23056-47-5
M. Wt: 217.02 g/mol
InChI Key: OSYUAHGEDKTDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Bromo-4-methyl-5-nitropyridine and its derivatives involves strategic functionalization of the pyridine ring to introduce bromo, methyl, and nitro groups at specific positions. Methods include direct halogenation, nitration, and methyl group introduction, often requiring careful control of reaction conditions to achieve the desired selectivity and yield. Notably, transformations like the hydrogen peroxide oxidation of corresponding amines have been optimized for large-scale production, highlighting the importance of safety and efficiency in industrial settings (Agosti et al., 2017).

Molecular Structure Analysis

2-Bromo-4-methyl-5-nitropyridine exhibits a complex molecular structure characterized by X-ray crystallography and computational methods. Studies show that the bromo and nitro groups significantly influence the molecular geometry, electronic distribution, and intermolecular interactions, leading to diverse crystalline arrangements and stability. The structural analyses are crucial for understanding the reactivity and physical properties of the compound (Bryndal et al., 2012).

Chemical Reactions and Properties

The presence of bromo, methyl, and nitro groups in 2-Bromo-4-methyl-5-nitropyridine offers a versatile platform for further chemical transformations. Reactions such as nucleophilic substitution, coupling reactions, and further nitration are commonly explored. These reactions expand the utility of 2-Bromo-4-methyl-5-nitropyridine as a precursor for synthesizing a wide range of organic compounds, including pharmaceuticals and agrochemicals. The compound's reactivity is also influenced by its electronic structure, which has been extensively studied through quantum chemical calculations and spectroscopic methods (Abraham et al., 2017).

Physical Properties Analysis

The physical properties of 2-Bromo-4-methyl-5-nitropyridine, such as melting point, boiling point, and solubility, are determined by its molecular structure. The compound's stability, both thermal and chemical, is of particular interest for storage and handling. Spectroscopic techniques, including IR, Raman, and NMR, provide insights into the vibrational and electronic characteristics of the molecule, which are essential for identifying and characterizing the compound in various matrices (Velraj et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-Bromo-4-methyl-5-nitropyridine are largely defined by its functional groups. The electron-withdrawing nature of the nitro group and the potential for the bromo group to participate in nucleophilic substitution reactions make this compound a valuable intermediate in organic synthesis. Detailed studies on its reactivity, interaction with various reagents, and potential for forming diverse chemical bonds are critical for leveraging its full synthetic utility. Computational studies and experimental investigations have shed light on its reactivity patterns, electrophilic and nucleophilic sites, and potential for participating in complex chemical reactions (Arjunan et al., 2012).

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : 2-Bromo-4-methyl-5-nitropyridine is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls .
    • Method of Application : This involves a microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
    • Results : The outcome of this process is the formation of boc-protected (piperazin-1-ylmethyl)biaryls .
  • Scientific Field: Medicinal Chemistry

    • Application : 2-Bromo-4-methyl-5-nitropyridine is also used in the synthesis of 2-pyridyl analogs .
    • Results : The result of this process is the formation of 2-pyridyl analogs .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

2-bromo-4-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYUAHGEDKTDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323367
Record name 2-Bromo-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methyl-5-nitropyridine

CAS RN

23056-47-5
Record name 2-Bromo-4-methyl-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23056-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methyl-5-nitropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23056-47-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methyl-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of phosphorus oxybromide (14.4 g, 50 mmol) in 1,2-dichloroethane (50 mL) was added to a stirred suspension of 2-hydroxy-4-methyl-5-nitropyridine (5 g, 32.4 mmol) in 1,2-dichloroethane (50 mL) and the resulting mixture was heated to reflux. After 4 h, the reaction was cooled and quenched with water. The organic layer was dried (Na2SO4), filtered through a pad of silica eluting with chloroform and evaporated in vacuo to give the title compound as a yellow solid:
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 2-hydroxy-4-methyl-5-nitropyridine (1 g, 6.5 mmol) in dichloroethane (10 mL) was added a solution of phosphorus oxybromide (2.8 g, 9.7 mmol) in dichloroethane (10 mL). The reaction mixture was heated under reflux for 4 h, then cooled to rt and quenched with water (40 mL). The layers were separated and the aqueous layer extracted into dichloromethane (2×3 mL). The combined organics were dried (MgSO4), concentrated in vacuo and chromatographed on silica gel eluting with dichloromethane to give the title compound as a pale yellow solid. δH (CDCl3): 2.63 (3H, s), 7.52 (1H, s), 8.96 (1H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 4-methyl-5-nitropyridin-2-ol (82 g, 0.53 mol) and POBr3 (229 g, 0.8 mol, 1.5 eq.) in dichloromethane (2 L) was heated under a nitrogen atmosphere in a 3 L 3-neck flask with overhead stirrer for 24 h. The mixture was filtered cold. The solid consisted of a 1:1 mixture of desired product 2 and unreacted starting material 4-methyl-5-nitropyridin-2-ol, the filtrate contained the desired product and unreacted POBr3. The solid (46 g) and fresh POBr3 were dissolved in dichloromethane and refluxed for 10 h. The liquid was decanted and combined with the filtrate of the first reaction. The combined solutions were concentrated to a volume of 1.5 L. The mixture was cooled in an ice bath and stirred while ice (500 g) was added to quench the excess POBr3. The organic layer was separated, and the aqueous layer was extracted with dichloromethane. The combined organic extracts were dried (magnesium sulfate) and concentrated. The product was recrystallized from hexanes. Yield: 104 g (90%). 1H NMR (300 MHz, CDCl3) δ ppm 2.63 (s, 3H) 7.52 (s, 1H) 8.95 (s, 1H). LCMS: (APCI, M-H)=215 and 217 u/e (bromine isotope pattern); Retention Time: 3.01 min; Purity by TIC: 95%; Purity by UV: 95%.
Quantity
82 g
Type
reactant
Reaction Step One
Name
Quantity
229 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methyl-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methyl-5-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-methyl-5-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-methyl-5-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-methyl-5-nitropyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-methyl-5-nitropyridine

Citations

For This Compound
6
Citations
CM Park, VB Jadhav, JH Song, S Lee… - Bulletin of the …, 2017 - Wiley Online Library
… Reduction of 2-bromo-4-methyl-5-nitropyridine under H 2 atmosphere in the presence of Raney Ni afforded amine 10, which was treated with sodium nitrite in acetic acid to afford 6-…
Number of citations: 4 onlinelibrary.wiley.com
M Van Hoof, S Claes, K Boon, T Van Loy, D Schols… - Molecules, 2023 - mdpi.com
… 2-Bromo-4-methyl-5-nitropyridine 10 (25.0 g, 115 mmol, 1.00 eq.) was dissolved in concentrated H 2 SO 4 (100 mL). The mixture was cooled in an ice bath, and K 2 Cr 2 O 7 (50.83 g, …
Number of citations: 1 www.mdpi.com
Y Wang, H Sun, X Liu, T Liao, N Yang, S Ban… - Journal of Molecular …, 2023 - Elsevier
… 200 mL of toluene and 2-bromo-4-methyl-5-nitropyridine (93.92 g, 0.43 mol) were added to a 1000 mL single-mouth vial, DMF-DMA (121.16 g, 1.29 mol) was added at room temperature…
Number of citations: 3 www.sciencedirect.com
MB Plewe, SL Butler, K R. Dress, Q Hu… - Journal of medicinal …, 2009 - ACS Publications
HIV-1 integrase (IN) is one of three enzymes encoded by the HIV genome and is essential for viral replication. Recently, HIV-1 IN inhibitors have emerged as a new promising class of …
Number of citations: 53 pubs.acs.org
D Matsuda, Y Kobashi, A Mikami, M Kawamura… - Bioorganic & Medicinal …, 2016 - Elsevier
… This series of compounds was synthesized from commercially available 2-bromo-4-methyl-5-nitropyridine 26 (Scheme 2, Scheme 3, Scheme 4, Scheme 5). Reduction of 26 with …
Number of citations: 19 www.sciencedirect.com
松田大輔 - (No Title), 2019 - core.ac.uk
… 12aは市販の2-bromo-4-methyl-5-nitropyridine (9)を出発原料とし, Scheme 1 に示した 3 工程で合成した.すなわち,2-bromo-4-methyl-5-nitropyridine (9)のニトロ基を水素雰囲気下,…
Number of citations: 5 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.